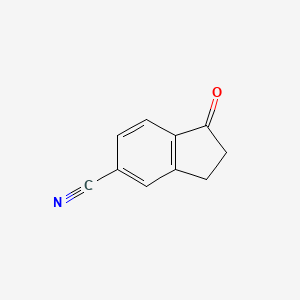

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJDYMAFIOUARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310311 | |

| Record name | 5-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25724-79-2 | |

| Record name | 25724-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document delves into its precise nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the compound's significant role as a versatile intermediate in the synthesis of pharmacologically active molecules, with a particular focus on its application in the development of AMPA receptor antagonists for neurodegenerative diseases. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature

1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile, a bifunctional molecule, has garnered significant interest in the field of medicinal chemistry due to its unique structural features. The indanone core is a privileged scaffold found in numerous biologically active compounds.[1] The presence of a nitrile group offers a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures.

The correct IUPAC name for this compound is 1-oxo-2,3-dihydroindene-5-carbonitrile .[2] It is also commonly referred to by its synonym, 5-Cyano-1-indanone .[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is crucial for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 25724-79-2 | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 128-130 °C | Chemdad |

| Boiling Point | 325.6 °C at 760 mmHg | BOC Sciences |

| Density | 1.23 g/cm³ | BOC Sciences |

| InChI Key | CAJDYMAFIOUARK-UHFFFAOYSA-N | [2] |

Safety Information: 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

The most common and efficient method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][3][4] This methodology can be readily applied to the synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile from its precursor, 3-(4-cyanophenyl)propanoic acid.

Synthetic Pathway

The synthesis involves a two-step process starting from 3-(4-cyanophenyl)propanoic acid:

-

Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride derivative.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride then undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst to form the indanone ring system.

Caption: Synthetic pathway for 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-cyanophenyl)propanoyl chloride

-

To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-cyanophenyl)propanoyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the acyl chloride is essential as it creates a much more electrophilic carbonyl carbon, which is necessary for the subsequent intramolecular acylation of the electron-rich aromatic ring.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

-

Suspend anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and slowly add a solution of the crude 3-(4-cyanophenyl)propanoyl chloride (from Step 1) in anhydrous DCM.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Causality: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the five-membered ring of the indanone.

Applications in Drug Discovery: A Precursor to AMPA Receptor Antagonists

The indanone scaffold is a key structural motif in many compounds targeting the central nervous system. Notably, derivatives of indanone have been explored as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5] Overactivation of AMPA receptors is implicated in a variety of neurological disorders, including epilepsy and excitotoxic neuronal death. Therefore, antagonists of this receptor are of significant therapeutic interest.

1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate AMPA receptor activity. The nitrile group can be elaborated into various functionalities, and the ketone can be used for further annulation or functionalization reactions.

Signaling Pathway and Mechanism of Action

Caption: Role of indanone-based AMPA receptor antagonists in modulating glutamatergic signaling.

Experimental Protocol: In Vitro Evaluation using Competitive Radioligand Binding Assay

To assess the affinity of novel compounds derived from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile for the AMPA receptor, a competitive radioligand binding assay is a standard and robust method.[6][7][8][9]

Objective: To determine the inhibitory constant (Ki) of a test compound for the AMPA receptor.

Materials:

-

Membrane preparations from cells expressing AMPA receptors.

-

Radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX).

-

Test compounds (derived from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a stock solution of the radioligand in the assay buffer.

-

Incubation: In a microtiter plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Determination of Non-specific Binding: In a separate set of wells, add the membrane preparation, the radioligand, and a high concentration of a known unlabeled AMPA receptor antagonist to determine non-specific binding.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The inclusion of controls for total and non-specific binding, along with the use of a reference compound with a known Ki, ensures the validity and reproducibility of the assay.

Spectroscopic Data

The structural elucidation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the indanone ring. The aromatic protons will exhibit complex splitting patterns due to their coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbons of the aromatic ring, the methine carbons of the aromatic ring, and the two methylene carbons.

-

FTIR: The infrared spectrum will display characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, the nitrile (C≡N) stretch, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ).

Conclusion

1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Its application in the synthesis of AMPA receptor antagonists highlights its potential for addressing critical needs in the treatment of neurological disorders. This guide provides a solid foundation of technical knowledge and practical protocols to aid researchers in leveraging the full potential of this important chemical entity.

References

-

PubChem. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Retrieved January 11, 2026, from [Link]

-

Chemdad. (n.d.). 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone. Google Patents.

-

PubMed. (n.d.). Radioligand binding assays and their analysis. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubMed. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 1Aryl3,5-dihydro-4H-2,3-benzodiazepin-4-ones: Novel AMPA Receptor Antagonists. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Retrieved January 11, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 11, 2026, from [Link]

-

PubMed Central (PMC). (2018). Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 8. revvity.com [revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 5-Cyano-1-Indanone: Physicochemical Properties and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-cyano-1-indanone (CAS No: 25724-79-2), a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on its structural, physical, and spectral properties. Where experimental data is not publicly available, this guide presents robust, field-proven protocols and theoretical predictions to empower researchers in their analytical and synthetic endeavors. The causality behind experimental choices is detailed, ensuring a deep, practical understanding of the methodologies presented.

Introduction: The Strategic Importance of 5-Cyano-1-Indanone

5-Cyano-1-indanone, systematically named 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, is a bifunctional organic molecule featuring a rigid indanone scaffold.[1][2] This structure, a fusion of a benzene and a cyclopentanone ring, is a common motif in biologically active compounds. The strategic placement of a cyano (-C≡N) group at the 5-position significantly influences the molecule's electronic properties and provides a versatile chemical handle for further synthetic transformations.[1]

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The cyano group, a potent electron-withdrawing group and a versatile precursor for amines, carboxylic acids, and tetrazoles, makes 5-cyano-1-indanone a valuable building block for creating libraries of novel compounds for drug discovery.[1] Understanding its core physicochemical properties is therefore a critical first step in harnessing its synthetic potential.

Core Physicochemical & Structural Properties

A precise understanding of a molecule's fundamental properties is paramount for its application in synthesis, formulation, and biological screening. The key identifiers and physical properties of 5-cyano-1-indanone are summarized below.

Structural and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-oxo-2,3-dihydroindene-5-carbonitrile | [] |

| Synonyms | 5-Cyano-1-indanone, 1-Oxoindan-5-carbonitrile | [2][5] |

| CAS Number | 25724-79-2 | [5] |

| Molecular Formula | C₁₀H₇NO | [] |

| Molecular Weight | 157.17 g/mol | [3][] |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)C#N | [] |

| InChI Key | CAJDYMAFIOUARK-UHFFFAOYSA-N | [] |

Physical Properties

The physical state, melting point, and boiling point are critical parameters for handling, purification, and reaction setup. There is a notable discrepancy in the reported melting point, which may be attributable to different polymorphic forms or measurement conditions. Researchers should verify this property on their specific batch.

| Property | Value | Comments | Source(s) |

| Appearance | White to light yellow solid/powder. | Visually confirmed. | [5][6] |

| Melting Point | 82-85 °C or 128-130 °C | Discrepancy noted in literature. Experimental verification is crucial. | [5][7] |

| Boiling Point | 325.6 ± 31.0 °C | Predicted value. Experimental determination under vacuum is recommended to prevent decomposition. | [][5] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted value. | [] |

Solubility Profile: A Key to Application

Solubility dictates the choice of solvents for reactions, purification, and formulation. While quantitative data is sparse in public literature, 5-cyano-1-indanone is qualitatively described as soluble in most common organic solvents.

Qualitative Solubility: Soluble in methanol, ethanol, and chloroform.[5]

Rationale and Protocol for Quantitative Solubility Determination

For applications in drug development and high-throughput screening, quantitative solubility data is essential. A standard protocol for determining solubility in key solvents like DMSO (for compound storage) and phosphate-buffered saline (PBS, for physiological relevance) is provided.

Causality: The choice of the shake-flask method is based on its status as the gold standard for solubility measurement, providing thermodynamic equilibrium data. HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Prepare saturated solutions by adding an excess of 5-cyano-1-indanone to vials containing the test solvent (e.g., DMSO, PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for 24 hours. This duration is typically sufficient to ensure thermodynamic equilibrium is reached.

-

Sample Processing: After 24 hours, allow the vials to stand to let solids settle. Centrifuge the vials to pellet any remaining undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with the HPLC mobile phase to a concentration within the calibrated range of the instrument. Analyze the diluted sample using a validated HPLC method (see Section 5).

-

Calculation: Determine the concentration of the dissolved solid by comparing the peak area to a pre-established calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (approx. 7.5 - 8.0 ppm): Three protons on the benzene ring will likely appear as complex multiplets or distinct doublets and singlets, depending on the coupling patterns. The protons ortho and meta to the electron-withdrawing cyano and carbonyl groups will be shifted downfield.

-

Aliphatic Region (approx. 2.5 - 3.5 ppm): Two methylene groups (-CH₂-CH₂-) will be present. They are expected to appear as two distinct triplets, integrating to 2H each, due to coupling with each other.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (approx. >190 ppm): The ketone carbonyl carbon is expected to be significantly downfield.

-

Aromatic & Cyano Carbons (approx. 110 - 160 ppm): Six aromatic carbons and one cyano carbon will resonate in this region. The cyano carbon itself typically appears around 118-120 ppm. The quaternary carbons of the fused ring system will also be present.

-

Aliphatic Carbons (approx. 25 - 40 ppm): Two methylene carbons are expected in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The spectrum of 5-cyano-1-indanone will be dominated by two characteristic, strong absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~2230 cm⁻¹ | Cyano (C≡N) | Stretch | Strong, Sharp |

| ~1715 cm⁻¹ | Ketone (C=O) | Stretch | Strong, Sharp |

| 3100-3000 cm⁻¹ | Aromatic C-H | Stretch | Medium |

| <3000 cm⁻¹ | Aliphatic C-H | Stretch | Medium |

| 1600-1450 cm⁻¹ | Aromatic C=C | Stretch | Medium to Weak |

Causality: The position of the carbonyl stretch (~1715 cm⁻¹) is characteristic of a five-membered ring ketone conjugated with an aromatic system. The cyano stretch (~2230 cm⁻¹) is a highly reliable diagnostic peak due to its unique position and intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 157, corresponding to the molecular weight of C₁₀H₇NO.

-

Key Fragmentation: A primary and highly probable fragmentation pathway would be the loss of carbon monoxide (CO, 28 Da) from the indanone ring, leading to a significant fragment ion at m/z 129 . Further fragmentation of the aromatic system would also be observed.

Analytical Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates and active ingredients. A robust reverse-phase HPLC (RP-HPLC) method is the most suitable approach for a molecule with the polarity of 5-cyano-1-indanone.

Causality: A C18 column is chosen as it is the most versatile and widely used stationary phase in RP-HPLC, offering excellent retention for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. An acidic modifier (like formic acid) is used to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the silica support. UV detection is selected based on the strong absorbance of the conjugated aromatic system.

Caption: General Workflow for HPLC Purity Analysis.

Recommended HPLC Protocol Template

This protocol serves as a starting point and must be fully validated for its intended use (e.g., for precision, linearity, accuracy, and robustness).

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Detection | UV at 254 nm | Wavelength where aromatic systems strongly absorb. |

| Injection Vol. | 10 µL | Standard volume. |

| Sample Prep. | ~1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution. |

System Validation: The protocol is self-validating through standard system suitability tests. Before sample analysis, multiple injections of a standard solution should demonstrate acceptable reproducibility for retention time, peak area, and theoretical plates, ensuring the system is performing correctly.

Properties for Drug Development

For scientists in drug discovery, the pKa and LogP are critical predictors of a compound's pharmacokinetic behavior.

-

pKa (Ionization Constant): 5-Cyano-1-indanone does not possess strongly acidic or basic functional groups and is expected to be a neutral molecule across the physiological pH range. The alpha-protons adjacent to the carbonyl group are weakly acidic, but their pKa is well outside the physiological range.

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity.

-

Predicted XLogP3: 1.4[1]

-

Interpretation: A LogP of 1.4 suggests that 5-cyano-1-indanone has moderate lipophilicity. This is a favorable range for many drug candidates, indicating a good balance between aqueous solubility and membrane permeability, which are essential for oral absorption and distribution.[1]

-

Conclusion

5-Cyano-1-indanone is a chemical intermediate of significant interest, possessing a synthetically versatile structure. This guide has consolidated its known physicochemical properties and provided a framework of robust, scientifically-grounded protocols for its analysis. While a lack of public experimental spectral and solubility data necessitates in-house characterization, the methodologies and expected values presented herein offer a solid foundation for any researcher or drug development professional. The moderate lipophilicity and versatile chemical nature of 5-cyano-1-indanone underscore its potential as a valuable scaffold for the synthesis of future chemical entities of scientific and medicinal importance.

References

-

ChemBK. (2024, April 9). 1-Oxoindan-5-carbonitril. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

- Ahmed, et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Future Medicinal Chemistry.

-

IndiaMART. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). Retrieved January 11, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Retrieved January 11, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 5. chembk.com [chembk.com]

- 6. indiamart.com [indiamart.com]

- 7. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide focuses on a key derivative, 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone). While primarily utilized as a versatile chemical intermediate, its inherent structural features and the reactivity of the nitrile group make it a highly valuable starting point for the development of novel therapeutics. This document provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, in-depth analytical characterization, and explores its potential applications in drug discovery by examining the well-established biological activities of the broader 1-indanone class.

Introduction: The Significance of the 1-Indanone Scaffold

The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a recurring motif in a variety of pharmacologically active agents.[1] The rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating specific interactions with biological targets. One of the most prominent examples of a drug featuring this core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] The broad therapeutic potential of indanone derivatives has been extensively demonstrated, with reported activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2]

This compound emerges as a particularly strategic intermediate for several reasons. The electron-withdrawing nitrile group at the 5-position influences the electronic properties of the aromatic ring, potentially modulating biological activity. More importantly, the nitrile moiety serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the creation of diverse compound libraries for screening and lead optimization.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a scaffold is paramount for its effective utilization in a research and development setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO | [] |

| Molecular Weight | 157.17 g/mol | [] |

| CAS Number | 25724-79-2 | [4] |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | [] |

| Synonyms | 5-Cyano-1-indanone, 1-Oxoindan-5-carbonitrile | [5][6] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 128-130 °C | [5] |

| Boiling Point | 325.6 °C at 760 mmHg | [] |

| Density | 1.23 g/cm³ | [] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, chloroform). | [5] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Purification

The most logical and widely employed strategy for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2] This approach is highly effective for the preparation of this compound. The overall synthetic workflow is a two-stage process, starting from the commercially available 4-cyanocinnamic acid.

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification.

Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)propanoic Acid

Causality: The initial step involves the reduction of the alkene double bond of 4-cyanocinnamic acid without affecting the nitrile or carboxylic acid functionalities. Catalytic hydrogenation is the method of choice for this selective transformation.

Materials:

-

4-Cyanocinnamic acid

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

To a solution of 4-cyanocinnamic acid in ethanol, add a catalytic amount of 10% Pd/C.

-

The mixture is subjected to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenator.

-

The reaction is shaken at room temperature until hydrogen uptake ceases (typically 1-2 hours).

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-(4-cyanophenyl)propanoic acid as a solid, which can be used in the next step without further purification if of sufficient purity.

Experimental Protocol: Synthesis of this compound

Causality: The intramolecular Friedel-Crafts acylation requires the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride, followed by cyclization promoted by a Lewis acid catalyst.

Materials:

-

3-(4-Cyanophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

Procedure:

-

Suspend 3-(4-cyanophenyl)propanoic acid in anhydrous DCM.

-

Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux and stir until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization (e.g., from ethanol) to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region should display three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The two methylene groups of the cyclopentanone ring will appear as two triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of a signal for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), a signal for the nitrile carbon (-C≡N) (around 118 ppm), and several signals in the aromatic region, in addition to the two aliphatic carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.

-

A strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretch of the ketone.

-

Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretches will appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 157 , corresponding to the molecular weight of the compound.

Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its scaffold is of significant interest in drug discovery. The known biological activities of the 1-indanone class provide a strong rationale for using this compound as a starting point for developing new therapeutic agents.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Given that the 1-indanone scaffold is present in the anti-Alzheimer's drug Donepezil, derivatives of 5-cyano-1-indanone are attractive candidates for the development of new agents targeting neurodegenerative disorders. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further derivatization to modulate properties like blood-brain barrier penetration and target binding.

-

Oncology: Numerous 1-indanone derivatives have demonstrated potent anticancer activity. The 5-cyano-1-indanone scaffold can be elaborated to generate compounds for screening against various cancer cell lines.

-

Anti-inflammatory and Antimicrobial Agents: The indanone core has also been associated with anti-inflammatory and antimicrobial properties. The nitrile group can be converted into other functional groups, such as tetrazoles, which are known to have biological activity, to explore these therapeutic areas.

Role as a Chemical Scaffold

The true value of this compound in drug development lies in its utility as a versatile scaffold. The nitrile group and the ketone functionality are both amenable to a wide range of chemical transformations.

Caption: Potential synthetic modifications of the core scaffold.

Conclusion

This compound is a molecule of significant strategic importance for researchers and drug development professionals. While not an end-drug itself, its robust and scalable synthesis, coupled with the versatility of the 1-indanone scaffold and the reactive nitrile handle, makes it an invaluable starting point for the generation of novel, biologically active compounds. The extensive body of literature on the diverse pharmacological activities of indanone derivatives provides a solid foundation and a compelling rationale for the exploration of new chemical entities derived from this promising intermediate.

References

-

ChemBK. 1-Oxoindan-5-carbonitril. Available at: [Link]

-

PubChem. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Available at: [Link]

- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Cynor Laboratories. Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available at: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

-

PubChemLite. 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Available at: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Lages, A. S., & da Silva, A. B. F. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 23(11), 2749. Available at: [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... Available at: [Link]

-

PubChem. 5-Chloro-1-indanone. Available at: [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 25724-79-2 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS: 25724-79-2)

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile, also widely known as 5-Cyano-1-indanone, is an organic compound characterized by a fused benzene and cyclopentanone ring system, forming the indanone core. The strategic placement of a cyano (-C≡N) group at the 5-position significantly influences its chemical reactivity and imparts desirable electronic properties, making it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] This guide aims to provide a comprehensive technical overview of 5-Cyano-1-indanone, from its fundamental physicochemical properties and synthesis to its potential applications in medicinal chemistry and drug development. For researchers and professionals in these fields, understanding the nuances of this molecule is key to unlocking its full potential as a versatile building block.

Physicochemical Properties: A Quantitative Overview

5-Cyano-1-indanone typically presents as a white to light yellow solid at ambient temperature.[2] Its molecular structure, featuring both a polar cyano group and a largely nonpolar indanone framework, dictates its solubility and other physical characteristics. The following table summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 25724-79-2 | [][4] |

| Molecular Formula | C₁₀H₇NO | [][4] |

| Molecular Weight | 157.17 g/mol | [][4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | Approximately 82-85 °C | [2] |

| Boiling Point | 325.6 °C at 760 mmHg | [] |

| Density | 1.23 g/cm³ | [] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, chloroform) | [2] |

| InChI Key | CAJDYMAFIOUARK-UHFFFAOYSA-N | [] |

Synthesis of 5-Cyano-1-indanone: A Focus on Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanone and its derivatives is a well-established area of organic chemistry, with intramolecular Friedel-Crafts reactions being a cornerstone methodology.[5][6] This approach is particularly effective for constructing the five-membered ring of the indanone core. For 5-Cyano-1-indanone, a logical and efficient synthetic route involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-cyanophenyl)propanoic acid.

The causality behind this choice of reaction lies in the ability of a strong Lewis acid or a protic acid to promote the formation of an acylium ion from the carboxylic acid (or its corresponding acyl chloride), which then acts as a potent electrophile. The electron-rich aromatic ring of the same molecule subsequently acts as a nucleophile, attacking the acylium ion to form the new carbon-carbon bond and close the ring. The cyano group is a deactivating group for electrophilic aromatic substitution; however, the cyclization occurs at a position ortho to the alkyl chain, which is sterically accessible and electronically favored for this intramolecular process.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a plausible and commonly employed method for the synthesis of 5-Cyano-1-indanone from 3-(4-cyanophenyl)propanoic acid.

Step 1: Acyl Chloride Formation (Optional but Recommended)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-cyanophenyl)propanoic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-cyanophenyl)propanoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Cool a solution of the crude 3-(4-cyanophenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) in an ice bath.

-

Slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in portions while maintaining the low temperature.[7] The ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Cyano-1-indanone.

Biological Activity and Potential Mechanism of Action

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10][11] While specific in-depth studies on the biological activity of 5-Cyano-1-indanone are not extensively reported in the available literature, its structural features suggest potential as an antimicrobial agent. The presence of an electron-withdrawing cyano group can enhance the antibacterial activity of the indanone core.[9]

Hypothesized Antibacterial Mechanism of Action

Based on studies of related indanone derivatives, a plausible mechanism of antibacterial action for 5-Cyano-1-indanone involves the inhibition of essential bacterial enzymes.[12] Two potential targets are Methionyl-tRNA Synthetase (MetRS) and Penicillin-Binding Proteins (PBPs).

-

Inhibition of Methionyl-tRNA Synthetase (MetRS): This enzyme is crucial for the initiation of protein synthesis in bacteria. By binding to the active site of MetRS, 5-Cyano-1-indanone could prevent the charging of tRNA with methionine, thereby halting protein production and leading to bacterial growth inhibition or cell death.

-

Inhibition of Penicillin-Binding Proteins (PBPs): PBPs are a group of enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs by 5-Cyano-1-indanone would disrupt cell wall integrity, leading to cell lysis and bacterial death.

Sources

- 1. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of the 5-Cyano-1-Indanone Building Block

Introduction: The Strategic Importance of 5-Cyano-1-Indanone

The indanone scaffold is a privileged core structure in modern medicinal chemistry, recognized for its versatile engagement with a wide array of biological targets.[1][2] This bicyclic aromatic ketone framework is a recurring motif in numerous pharmacologically active compounds, including agents for treating neurodegenerative diseases like Alzheimer's.[3][4] Specifically, 5-cyano-1-indanone serves as a crucial intermediate, providing a synthetically versatile handle—the nitrile group—for further molecular elaboration. The cyano moiety can be readily converted into other valuable functional groups such as amines, amides, or carboxylic acids, making it a cornerstone for building libraries of potential drug candidates.[5][6]

This guide provides a comprehensive technical overview of the primary and most reliable synthetic routes to 5-cyano-1-indanone, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of two core strategies—intramolecular Friedel-Crafts acylation and the Sandmeyer reaction—offering not just procedural steps but the critical scientific rationale that ensures reproducibility and success.

Strategy 1: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and robust method for constructing the five-membered ring of the indanone core.[3][7] This reaction proceeds via an electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the aromatic ring.[8] The primary advantage of this approach is the direct formation of the bicyclic system from a linear precursor.

Causality and Mechanistic Insights

The reaction is initiated by a strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., triflic acid), which activates a carboxylic acid derivative (typically an acyl chloride) to generate a highly electrophilic acylium ion.[8][9] This potent electrophile is then attacked by the electron-rich π-system of the tethered aromatic ring. A critical aspect of this reaction is that the aromatic ring must not be overly deactivated. The presence of the electron-withdrawing cyano group on the ring makes this cyclization more challenging than for electron-rich analogues, often necessitating a more reactive acyl chloride precursor and carefully chosen conditions.

The use of stoichiometric amounts of a Lewis acid like AlCl₃ is often required. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

The Indanone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Indanone Derivatives

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat a myriad of human diseases. Within this dynamic field, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug design. The indanone core, a bicyclic aromatic ketone, stands as a prominent example of such a scaffold.[1][2] Its inherent structural rigidity and amenability to diverse chemical modifications have allowed for the development of a vast library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted biological roles of indanone derivatives, with a focus on their neuroprotective, anti-inflammatory, and anticancer properties. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.

The Indanone Scaffold: A Structural Overview

The indanone scaffold consists of a benzene ring fused to a five-membered ring containing a ketone group. The most common isomer, 1-indanone, serves as the foundational structure for a multitude of biologically active compounds.[3] Arylidene indanones, which feature an aryl group attached via an exocyclic double bond at the 2-position, are a particularly important class of derivatives, often considered rigid analogues of chalcones.[4][5] This structural feature imparts planarity to the molecule, facilitating interactions with biological targets.[4] The versatility of the indanone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

Neuroprotective Activities of Indanone Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge.[6] Indanone derivatives have emerged as a promising class of compounds in the quest for effective neuroprotective agents.[7]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of indanone derivatives are often attributed to their ability to modulate multiple pathological pathways implicated in neurodegeneration.

-

Cholinesterase Inhibition: A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Donepezil, an indanone derivative, is a well-established AChE inhibitor used clinically for the treatment of Alzheimer's disease.[1][2] Many novel indanone derivatives have been designed and synthesized as potent cholinesterase inhibitors, with some exhibiting dual inhibitory activity against both AChE and BChE.[8][9][10][11]

-

Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques is a hallmark of Alzheimer's disease. Certain indanone derivatives have been shown to effectively inhibit the self-assembly of Aβ peptides and even promote the disassembly of pre-formed Aβ oligomers.[10]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Several indanone derivatives have been identified as potent and selective MAO-B inhibitors.[3][7]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are critical contributors to neuronal damage in neurodegenerative diseases. Indanone derivatives often possess antioxidant properties and can suppress the production of pro-inflammatory mediators in the brain.[6][12]

The multifaceted nature of the neuroprotective activity of indanone derivatives is a key advantage in tackling the complex pathology of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The neuroprotective potency of indanone derivatives is highly dependent on their substitution patterns. For instance, in a series of indanone derivatives designed as cholinesterase inhibitors, the nature and position of the substituent on the benzylidene moiety significantly influenced their activity.[8] Similarly, for MAO inhibitors, substitutions on the indanone ring have been shown to modulate both potency and selectivity for MAO-A versus MAO-B.[3] The presence of specific functional groups can also enhance the ability of these compounds to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[10]

Experimental Workflow: Evaluation of Neuroprotective Potential

A robust evaluation of the neuroprotective potential of novel indanone derivatives involves a combination of in vitro and in vivo assays.

Caption: Workflow for evaluating the neuroprotective activity of indanone derivatives.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of indanone derivatives against AChE.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test indanone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Donepezil as a positive control

-

96-well microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in phosphate buffer.

-

In a 96-well plate, add 25 µL of each compound dilution, 25 µL of ATCI solution, and 125 µL of DTNB solution to the designated wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of AChE solution to each well.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Properties of Indanone Derivatives

Inflammation is a complex biological response that, when dysregulated, can contribute to a wide range of chronic diseases, including arthritis, inflammatory bowel disease, and neuroinflammatory conditions. Indanone derivatives have demonstrated significant potential as anti-inflammatory agents.[13][14]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indanone derivatives are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: Many indanone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13] They can also inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[14]

-

Cyclooxygenase (COX) Inhibition: Some indanone derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[15]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of certain indanone derivatives have been linked to their ability to modulate key signaling pathways, such as the NF-κB and JNK pathways, which play a central role in regulating the expression of inflammatory genes.[14]

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of indanone derivatives is closely tied to their chemical structure. For instance, in a series of 2-benzylidene-1-indanone derivatives, the nature and position of substituents on the benzylidene ring were found to be crucial for their inhibitory activity against TNF-α and IL-6 production.[13] The presence of electron-withdrawing or electron-donating groups can significantly impact the potency of these compounds.

Experimental Workflow: Assessment of Anti-inflammatory Activity

The evaluation of the anti-inflammatory properties of indanone derivatives typically involves a tiered approach, starting with in vitro cell-based assays and progressing to in vivo models of inflammation.

Caption: Workflow for assessing the anti-inflammatory activity of indanone derivatives.

Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

-

Objective: To evaluate the ability of indanone derivatives to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine primary macrophages or RAW 264.7 cells.[13]

-

Materials:

-

Murine primary macrophages or RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test indanone derivatives dissolved in DMSO

-

Dexamethasone as a positive control

-

ELISA kits for TNF-α and IL-6

-

MTT reagent for cell viability assessment

-

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants for cytokine measurement.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In a separate plate, assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

-

Anticancer Potential of Indanone Derivatives

The development of novel anticancer agents remains a high priority in biomedical research. Indanone derivatives have demonstrated promising antiproliferative activities against a variety of cancer cell lines, making them an attractive scaffold for the design of new cancer therapeutics.[16][17]

Mechanism of Action: Diverse Anticancer Strategies

Indanone derivatives exert their anticancer effects through a variety of mechanisms, including:

-

Induction of Apoptosis: Many indanone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[15] Some derivatives can also activate caspases, which are key executioners of apoptosis.[15]

-

Cell Cycle Arrest: Certain indanone-based compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.[18][19]

-

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and plays a vital role in cell division. Some arylidene indanone derivatives have been identified as tubulin polymerization inhibitors, similar to other well-known anticancer agents.[5]

-

Enzyme Inhibition: Indanone derivatives can also target specific enzymes that are crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to inhibit human carboxylesterase 2 (hCES2A), an enzyme involved in the metabolism of certain anticancer drugs.[20]

Structure-Activity Relationships (SAR)

The anticancer activity of indanone derivatives is highly sensitive to their structural modifications. For instance, the hybridization of the indanone scaffold with other pharmacophores, such as thiazolyl hydrazone, has led to the development of potent anticancer agents with improved efficacy.[18][19] The nature and position of substituents on the indanone and arylidene rings play a critical role in determining the cytotoxic potency and selectivity of these compounds.

Quantitative Data on Anticancer Activity

The anticancer activity of indanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gallic acid-based indanone (10) | MCF-7 (breast cancer) | 2.2 | [21] |

| Indanone tricyclic spiroisoxazoline (9f) | MCF-7 (breast cancer) | 0.03 | [15] |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (colorectal cancer) | 0.41 ± 0.19 | [18][19] |

| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal cancer) | Data not specified | [18][19] |

| Indanone-based thiazolyl hydrazone (ITH-6) | KM 12 (colorectal cancer) | Data not specified | [18][19] |

Experimental Workflow: Characterization of Anticancer Activity

A comprehensive evaluation of the anticancer potential of indanone derivatives involves a series of in vitro and in vivo studies.

Caption: Workflow for characterizing the anticancer activity of indanone derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of indanone derivatives on cancer cell lines and calculate their IC50 values.[21]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium

-

Test indanone derivatives dissolved in DMSO

-

Doxorubicin or other standard anticancer drug as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Future Perspectives and Conclusion

The indanone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The successful clinical application of donepezil for Alzheimer's disease serves as a testament to the therapeutic potential of this chemical class.[1][7] Current research continues to uncover novel indanone derivatives with promising neuroprotective, anti-inflammatory, and anticancer properties.

The future of indanone-based drug discovery lies in the rational design of multi-target-directed ligands, which can simultaneously modulate several key pathological pathways.[10][12] This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and cancer. Furthermore, the hybridization of the indanone core with other pharmacologically active moieties holds significant promise for overcoming drug resistance and enhancing therapeutic efficacy.[16]

References

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2020). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. [Link]

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (n.d.). PubMed. [Link]

-

Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Taylor & Francis Online. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Royal Society of Chemistry. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2025). ACS Publications. [Link]

-

Recent developments in biological activities of indanones. (2017). PubMed. [Link]

-

Indanone derivatives: Emerging frontiers in cancer therapy. (n.d.). Semantic Scholar. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

-

Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022). PubMed. [Link]

-

Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2025). ResearchGate. [Link]

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2022). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). PubMed. [Link]

-

Gallic acid-based indanone derivatives as anticancer agents. (2008). PubMed. [Link]

-

Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. (2024). PubMed. [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers. [Link]

-

Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. (2021). PubMed. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Publications. [Link]

-

Design, synthesis and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Publications. [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). OUC. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). National Center for Biotechnology Information. [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed. [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives. (2023). PubMed. [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]